Ranolazine-d3 - 1054624-77-9

Ranolazine-d3

Catalog Number: EVT-398873
CAS Number: 1054624-77-9
Molecular Formula: C₂₄H₃₂D₃Cl₂N₃O₄
Molecular Weight: 430.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranolazine-d3 is a deuterated form of ranolazine, a novel antianginal agent that has been shown to have a variety of effects on cardiac cells and has been explored for its potential in treating various cardiovascular conditions. The deuterated form of a compound typically has similar pharmacological properties to the non-deuterated form but with altered kinetic profiles. Ranolazine is known for its ability to produce anti-ischemic effects without significantly affecting heart rate or blood pressure, making it a unique therapeutic agent in the management of angina pectoris and potentially other cardiovascular diseases1.

Applications in Various Fields

Cardiovascular Applications

Ranolazine's primary application is in the treatment of chronic angina pectoris, where it has been shown to be effective in reducing angina frequency and improving exercise tolerance. The drug's ability to suppress EADs and reduce transmural dispersion of repolarization (TDR) suggests that it may also possess antiarrhythmic activity1. In models of ischemia-reperfusion injury, ranolazine has been shown to reduce Ca2+ overload and oxidative stress, protect mitochondrial integrity, and improve outcomes, indicating its potential in protecting against ischemia-reperfusion injury5. Additionally, ranolazine has been found to improve oxidative stress and mitochondrial function in atrial fibrillation models, suggesting a role in the treatment of atrial fibrillation7.

Metabolic Effects

Ranolazine has been observed to increase active pyruvate dehydrogenase in perfused normoxic rat hearts, indicating a shift in substrate utilization from fatty acids to glucose, which may improve the efficiency of oxygen use during ischemic conditions3. This metabolic modulation could be beneficial in conditions where myocardial oxygen consumption is a critical factor.

Neurological Applications

Beyond its cardiovascular effects, ranolazine has been proposed for the treatment of pain and epileptic disorders due to its central nervous system activity. Studies have shown that ranolazine can promote astrocyte viability, prevent necrosis and apoptosis, and induce anti-inflammatory and antioxidant agents, suggesting potential neuroprotective effects6.

Diabetic Cardiomyopathy

Ranolazine has been studied in the context of diabetic cardiomyopathy (DCM), where it was found to protect against DCM-induced apoptosis by activating the NOTCH1/NRG1 signaling pathway. This finding opens up possibilities for ranolazine's use in managing complications associated with diabetes9.

Mitochondrial Function

The antianginal agent has been identified as a weak inhibitor of the respiratory complex I in mitochondria, with greater potency in broken or uncoupled than in coupled mitochondria. This property may contribute to its anti-ischemic activity and could be relevant in conditions where mitochondrial function is compromised10.

Synthesis Analysis

The synthesis of ranolazine-d3 involves several key steps, primarily focusing on incorporating deuterium into the ranolazine molecule. This can be achieved through various synthetic routes:

  1. Deuterated Reagents: The use of deuterated solvents or reagents during the synthesis process allows for the introduction of deuterium atoms into specific positions within the ranolazine structure.
  2. Piperazine Ring Formation: A critical step in the synthesis involves forming the piperazine ring, which is central to the ranolazine structure.
  3. Functionalization: Subsequent reactions modify functional groups to introduce deuterium at desired sites, optimizing yield and purity.

Industrial production typically employs high-performance liquid chromatography (HPLC) to monitor deuterium incorporation and ensure product purity. Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield while minimizing by-products .

Molecular Structure Analysis

Ranolazine-d3 shares a similar molecular structure with its parent compound, ranolazine, characterized by:

Chemical Reactions Analysis

Ranolazine-d3 can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form corresponding oxidized derivatives.
  2. Reduction: Reduction reactions may modify functional groups within the molecule, impacting its activity.
  3. Substitution Reactions: Nucleophilic substitutions are common for modifying the piperazine ring or other functional groups.

These reactions are essential for understanding how modifications to ranolazine-d3 can influence its pharmacological properties and interactions with biological systems .

Mechanism of Action

The primary mechanism of action for ranolazine-d3 involves:

  • Inhibition of Late Sodium Current: Ranolazine-d3 selectively inhibits late sodium currents (I_Na,l) in cardiomyocytes during repolarization. This action helps to reduce intracellular sodium levels, thereby decreasing calcium overload via sodium-calcium exchange mechanisms.
  • Energy Metabolism Modulation: By inhibiting fatty acid oxidation and promoting glucose metabolism, ranolazine-d3 addresses "energy starvation" in ischemic heart conditions.
  • Impact on Arrhythmias: It has been shown to suppress early afterdepolarizations and reduce transmural dispersion of repolarization, suggesting potential antiarrhythmic effects .

Pharmacokinetically, ranolazine-d3 is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which play significant roles in its bioavailability and efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of ranolazine-d3 include:

  • Molecular Weight: Approximately 342.48 g/mol.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water due to its lipophilic nature.
  • Stability: The incorporation of deuterium enhances stability against metabolic degradation compared to non-deuterated counterparts.

These properties are crucial for determining its behavior in biological systems and its suitability for various applications in research .

Applications

Ranolazine-d3 has several scientific applications:

  1. Metabolic Research: Its stable isotope labeling allows researchers to trace metabolic pathways involving sodium channels and energy metabolism in cardiac tissues.
  2. Drug Interaction Studies: The compound serves as a tool for studying drug interactions involving cytochrome P450 enzymes due to its unique metabolic profile.
  3. Pharmacological Studies: It aids in understanding the pharmacodynamics and pharmacokinetics of antianginal therapies.

Ranolazine-d3's unique properties make it an important compound for advancing research in cardiovascular pharmacology and related fields .

Properties

CAS Number

1054624-77-9

Product Name

Ranolazine-d3

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide

Molecular Formula

C₂₄H₃₂D₃Cl₂N₃O₄

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3

InChI Key

XKLMZUWKNUAPSZ-HPRDVNIFSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Synonyms

N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (±)-RS 43285-193-d3; RS 43285-d3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.